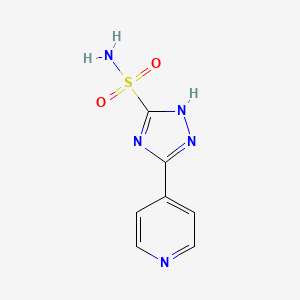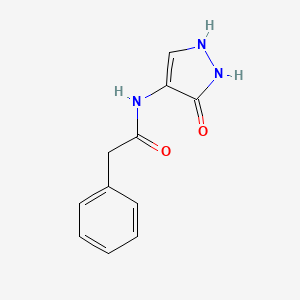
N-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylacetamide is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylacetamide typically involves the reaction of hydrazine derivatives with β-diketones or β-ketoesters. One common method includes the cyclization of hydrazine with ethyl acetoacetate, followed by the reaction with phenylacetyl chloride under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylacetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.
Applications De Recherche Scientifique
N-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: It has been evaluated for its anxiolytic and antidepressant effects in pharmacological assays.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylacetamide involves its interaction with specific molecular targets. As a cholecystokinin antagonist, it binds to cholecystokinin receptors, inhibiting their activity. This inhibition can lead to anxiolytic and antidepressant effects by modulating neurotransmitter release and neuronal signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-1H-indole-carboxamides: These compounds also act as cholecystokinin antagonists and have shown similar biological activities.
2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile: This compound has a similar pyrazole core and is used in various chemical transformations.
Uniqueness
N-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylacetamide is unique due to its specific structure, which allows it to interact with cholecystokinin receptors effectively. Its potential anxiolytic and antidepressant effects make it a valuable compound for further research in neuropharmacology.
Propriétés
Numéro CAS |
60588-54-7 |
|---|---|
Formule moléculaire |
C11H11N3O2 |
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
N-(3-oxo-1,2-dihydropyrazol-4-yl)-2-phenylacetamide |
InChI |
InChI=1S/C11H11N3O2/c15-10(6-8-4-2-1-3-5-8)13-9-7-12-14-11(9)16/h1-5,7H,6H2,(H,13,15)(H2,12,14,16) |
Clé InChI |
VPGNRRWDLDRTSN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)NC2=CNNC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,7-Diiododibenzo[b,d]furan](/img/structure/B12903604.png)

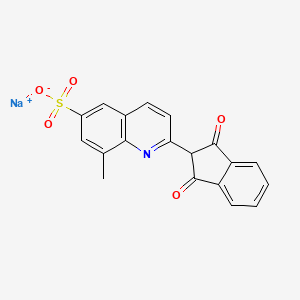
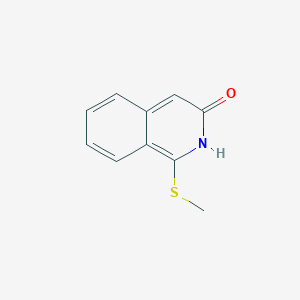

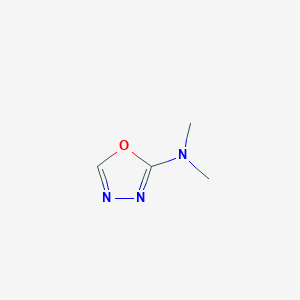

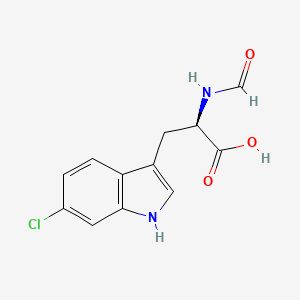
![6-Acetyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B12903637.png)



